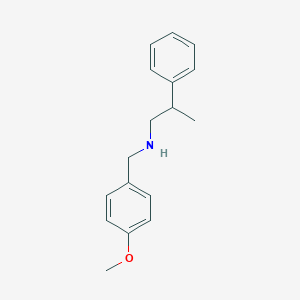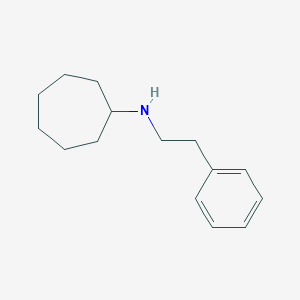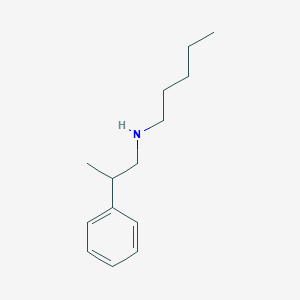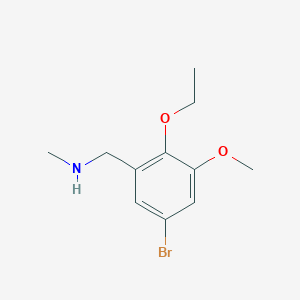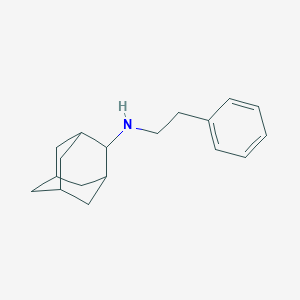
N-(1-benzyl-1H-pyrazol-4-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-benzyl-1H-pyrazol-4-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamide, also known as BDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is synthesized through a multistep process, and its unique structure allows it to exhibit diverse biological and physiological effects.
Mechanism of Action
The exact mechanism of action of N-(1-benzyl-1H-pyrazol-4-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a key role in the regulation of gene expression. It has also been shown to inhibit the activity of cyclooxygenase-2, which is an enzyme that plays a key role in the production of inflammatory mediators. Additionally, this compound has been shown to inhibit the activation of nuclear factor-kappa B, which is a transcription factor that plays a key role in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
This compound exhibits diverse biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to induce apoptosis, which is a process of programmed cell death. In addition, this compound exhibits anti-inflammatory and analgesic effects, which make it a potential candidate for the treatment of inflammatory and pain-related disorders. This compound has also been shown to exhibit antimicrobial activity against various bacterial and fungal strains.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(1-benzyl-1H-pyrazol-4-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamide is its diverse biological and physiological effects, which make it a potential candidate for the development of novel drugs. Additionally, this compound is relatively easy to synthesize and purify, which makes it a readily available compound for research purposes. However, one of the limitations of this compound is its potential toxicity, which requires careful evaluation before its use in vivo.
Future Directions
There are several future directions for research on N-(1-benzyl-1H-pyrazol-4-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamide. One potential direction is the development of novel drugs based on the structure of this compound. Another potential direction is the evaluation of the potential use of this compound as a diagnostic tool for the detection of cancer cells. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields. Finally, the evaluation of the toxicity and safety of this compound is necessary for its potential use in vivo.
Synthesis Methods
The synthesis of N-(1-benzyl-1H-pyrazol-4-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamide involves a multistep process that starts with the preparation of 1-benzyl-1H-pyrazole-4-carboxylic acid. This is followed by the reaction of the carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 1,5-dimethyl-1H-pyrazole-4-amine to give this compound. The final product is obtained through purification using column chromatography.
Scientific Research Applications
N-(1-benzyl-1H-pyrazol-4-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. In medicinal chemistry, this compound has been shown to exhibit potent antitumor activity against various cancer cell lines. It has also been studied for its potential use as a scaffold for the development of novel drugs. In pharmacology, this compound has been shown to exhibit anti-inflammatory and analgesic effects. It has also been studied for its potential use as a diagnostic tool for the detection of cancer cells. In material science, this compound has been studied for its potential use as a building block for the development of novel materials.
properties
Molecular Formula |
C18H19N5O |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
(E)-N-(1-benzylpyrazol-4-yl)-3-(1,5-dimethylpyrazol-4-yl)prop-2-enamide |
InChI |
InChI=1S/C18H19N5O/c1-14-16(10-19-22(14)2)8-9-18(24)21-17-11-20-23(13-17)12-15-6-4-3-5-7-15/h3-11,13H,12H2,1-2H3,(H,21,24)/b9-8+ |
InChI Key |
VWEPFZHNEOFQPM-CMDGGOBGSA-N |
Isomeric SMILES |
CC1=C(C=NN1C)/C=C/C(=O)NC2=CN(N=C2)CC3=CC=CC=C3 |
SMILES |
CC1=C(C=NN1C)C=CC(=O)NC2=CN(N=C2)CC3=CC=CC=C3 |
Canonical SMILES |
CC1=C(C=NN1C)C=CC(=O)NC2=CN(N=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,5-dimethyl-2-phenyl-4-[(1-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}cyclohexyl)amino]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B262047.png)
![8-(4-aminobutylamino)-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B262048.png)
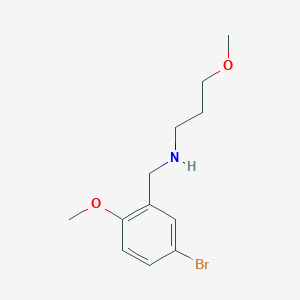
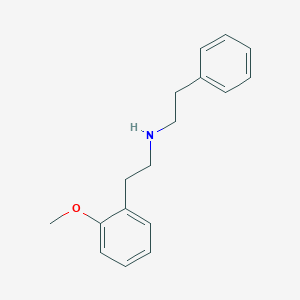
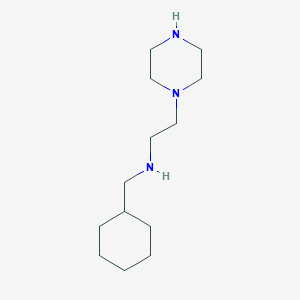
![N-[3-(4-morpholinyl)propyl]-N-(2-phenylpropyl)amine](/img/structure/B262056.png)
![N-(cyclohexylmethyl)-N-[3-(dimethylamino)propyl]amine](/img/structure/B262057.png)
